molecular formula C17H22FN3O2 B2956714 N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide CAS No. 1385380-47-1

N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide

Cat. No.: B2956714
CAS No.: 1385380-47-1
M. Wt: 319.38
InChI Key: LYRDZFCIOAIPSI-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide is a useful research compound. Its molecular formula is C17H22FN3O2 and its molecular weight is 319.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

Research has been conducted on novel chemical compounds with potential antipsychotic properties without interacting with dopamine receptors, indicating a methodological approach that could apply to the synthesis and evaluation of N-(1-Cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide. For example, compounds synthesized with specific functionalities intended to replace amino and ketone groups showed reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors in vitro, suggesting potential applications in developing new antipsychotic medications (Wise et al., 1987).

Analgesic and Anti-inflammatory Activity

The design and synthesis of rigid cyclic analogues derived from certain acetamides have led to the discovery of compounds with potent, centrally acting muscle relaxant properties as well as significant anti-inflammatory and analgesic activities. This research pathway underscores the potential for chemical derivatives, including this compound, to be explored for similar therapeutic benefits (Musso et al., 2003).

Novel Ketamine Derivatives

The development of ketamine derivatives highlights a strategy for creating new compounds with potentially improved pharmacological profiles. Research on fluoroketamine, a derivative aiming for advantages over ketamine in effective dose and recovery time, suggests a framework for synthesizing and evaluating this compound in the context of anesthetic or analgesic applications (Moghimi et al., 2014).

Enantiocontrolled Synthesis

The use of alkali metal fluorides for the enantiocontrolled synthesis of fluorocarboxylic acids and fluoralkyl benzenes from sulfonates with high enantiomeric purity presents a chemical synthesis technique that could be applied to the preparation of enantiomerically pure forms of this compound, potentially enhancing its activity and selectivity for scientific applications (Fritz-Langhals, 1994).

Properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[2-(4-fluorophenyl)-2-hydroxyethyl]-methylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-17(11-19,13-5-6-13)20-16(23)10-21(2)9-15(22)12-3-7-14(18)8-4-12/h3-4,7-8,13,15,22H,5-6,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRDZFCIOAIPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN(C)CC(C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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